molecular formula C16H23N3O4 B12231488 1-Methyl-4-{[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one

1-Methyl-4-{[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one

Cat. No.: B12231488
M. Wt: 321.37 g/mol
InChI Key: HDPBCORFYVWZOQ-UHFFFAOYSA-N
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Description

1-Methyl-4-{[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one is a complex organic compound that features a morpholine moiety and a dihydropyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-{[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one typically involves multiple steps. One common approach is the coupling of morpholine derivatives with dihydropyridinone precursors. The reaction conditions often include the use of catalysts such as transition metals and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-{[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

1-Methyl-4-{[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-{[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-{[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one is unique due to its combination of a morpholine moiety and a dihydropyridinone core. This unique structure imparts specific properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

1-methyl-4-[[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl]pyridin-2-one

InChI

InChI=1S/C16H23N3O4/c1-17-3-2-13(10-15(17)20)11-18-4-9-23-14(12-18)16(21)19-5-7-22-8-6-19/h2-3,10,14H,4-9,11-12H2,1H3

InChI Key

HDPBCORFYVWZOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCOC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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